molecular formula C20H24BrN B1449396 2-Bromo-9-n-octyl-9H-carbazole CAS No. 1356465-23-0

2-Bromo-9-n-octyl-9H-carbazole

Cat. No.: B1449396
CAS No.: 1356465-23-0
M. Wt: 358.3 g/mol
InChI Key: QLOUQHQDDYJWRM-UHFFFAOYSA-N
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Description

2-Bromo-9-n-octyl-9H-carbazole is an organic compound with the molecular formula C20H24BrN. It is a derivative of carbazole, a nitrogen-containing aromatic heterocycle. This compound is notable for its applications in various fields, including materials science and organic electronics, due to its unique structural and electronic properties .

Mechanism of Action

Target of Action

It is known that carbazole derivatives have been used in the synthesis of semiconducting small molecules and polymers , suggesting that the compound may interact with specific targets within these systems.

Mode of Action

Carbazole derivatives are known to engage in π–π interactions , which could influence the compound’s interaction with its targets.

Biochemical Pathways

Given its use in the synthesis of semiconducting small molecules and polymers , it may be involved in pathways related to these processes.

Result of Action

Its role in the synthesis of semiconducting small molecules and polymers suggests that it may have significant effects at the molecular level.

Action Environment

It is known that carbazole derivatives can be influenced by environmental conditions .

Biochemical Analysis

Biochemical Properties

2-Bromo-9-octyl-9H-carbazole plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The bromine atom in 2-Bromo-9-octyl-9H-carbazole enhances its binding affinity to these enzymes, leading to potential inhibition or modulation of their activity. Additionally, the octyl chain facilitates its incorporation into lipid membranes, affecting membrane-associated proteins and signaling pathways .

Cellular Effects

The effects of 2-Bromo-9-octyl-9H-carbazole on cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving the p53 protein, a key regulator of cell cycle and apoptosis. By modulating the activity of p53, 2-Bromo-9-octyl-9H-carbazole can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapies . Furthermore, it affects gene expression by altering the transcriptional activity of various genes involved in cell proliferation and survival .

Molecular Mechanism

At the molecular level, 2-Bromo-9-octyl-9H-carbazole exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as cytochrome P450, leading to inhibition or activation of their catalytic functions. This binding is facilitated by the bromine atom, which enhances the compound’s affinity for these enzymes . Additionally, 2-Bromo-9-octyl-9H-carbazole can interact with DNA, leading to changes in gene expression and subsequent cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Bromo-9-octyl-9H-carbazole have been observed to change over time. The compound exhibits good stability under standard storage conditions, but its activity can degrade over extended periods. Long-term studies have shown that 2-Bromo-9-octyl-9H-carbazole can induce sustained changes in cellular function, including prolonged activation of apoptotic pathways and alterations in metabolic processes .

Dosage Effects in Animal Models

The effects of 2-Bromo-9-octyl-9H-carbazole vary with different dosages in animal models. At lower doses, the compound has been shown to modulate enzyme activity and influence cellular signaling pathways without causing significant toxicity. At higher doses, 2-Bromo-9-octyl-9H-carbazole can induce toxic effects, including liver damage and oxidative stress . These findings highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

2-Bromo-9-octyl-9H-carbazole is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. The compound undergoes biotransformation, leading to the formation of various metabolites that can further interact with cellular components. These metabolic processes can influence the overall bioavailability and efficacy of 2-Bromo-9-octyl-9H-carbazole in biological systems .

Transport and Distribution

Within cells and tissues, 2-Bromo-9-octyl-9H-carbazole is transported and distributed through interactions with lipid membranes and transport proteins. The octyl chain facilitates its incorporation into lipid bilayers, allowing for efficient distribution across cellular compartments. Additionally, specific transporters and binding proteins may play a role in its intracellular localization and accumulation .

Subcellular Localization

The subcellular localization of 2-Bromo-9-octyl-9H-carbazole is influenced by its chemical structure and interactions with cellular components. The compound is predominantly localized in the endoplasmic reticulum and mitochondria, where it can exert its effects on enzyme activity and cellular metabolism. Post-translational modifications and targeting signals may further direct 2-Bromo-9-octyl-9H-carbazole to specific subcellular compartments, enhancing its functional specificity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-9-n-octyl-9H-carbazole typically involves the bromination of 9-octyl-9H-carbazole. One common method is the reaction of 9-octyl-9H-carbazole with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at room temperature .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-9-n-octyl-9H-carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Bromo-9-n-octyl-9H-carbazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-Bromo-9-n-octyl-9H-carbazole can be compared with other carbazole derivatives:

Properties

IUPAC Name

2-bromo-9-octylcarbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24BrN/c1-2-3-4-5-6-9-14-22-19-11-8-7-10-17(19)18-13-12-16(21)15-20(18)22/h7-8,10-13,15H,2-6,9,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLOUQHQDDYJWRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C2=CC=CC=C2C3=C1C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356465-23-0
Record name 2-Bromo-9-n-octyl-9H-carbazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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